3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class It is characterized by the presence of chloro, difluoromethoxy, and methoxyphenyl groups attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Coupling with 3-Methoxyphenylamine: The final step involves coupling the chlorinated benzothiophene with 3-methoxyphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups enables interactions with various biological targets.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit activity against certain diseases by modulating specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-(trifluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-6-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-sulfonamide
Uniqueness
The uniqueness of 3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClF2NO3S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12ClF2NO3S/c1-23-10-4-2-3-9(7-10)21-16(22)15-14(18)12-6-5-11(24-17(19)20)8-13(12)25-15/h2-8,17H,1H3,(H,21,22) |
InChI Key |
USDDELOLXDELBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.